2,3-Dibromo-6-hydroxy-5-methoxybenzaldehyde
Overview
Description
Mechanism of Action
Target of Action
It is known to be used as an intermediate in organic synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific reaction context.
Mode of Action
The mode of action of 2,3-Dibromo-6-hydroxy-5-methoxybenzaldehyde is largely dependent on the specific biochemical reactions it is involved in. As an intermediate in organic synthesis, it can participate in various synthetic reactions such as acylation, oxidation, reduction, and condensation .
Biochemical Pathways
Given its role as an intermediate in organic synthesis, it is likely involved in a wide range of biochemical pathways, with the exact pathways depending on the specific synthetic reactions it participates in .
Result of Action
As an intermediate in organic synthesis, its effects would likely be highly context-dependent, varying based on the specific reactions it is involved in .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reactions typically occur in appropriate organic solvents such as dimethyl ether (DME) or dimethyl sulfoxide (DMSO), and involve the addition of acidic catalysts such as copper(II) chloride (CuCl2) or bismuth(III) chloride (BiCl3) . Safety measures should be taken due to its potential toxicity and irritability .
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other benzylic compounds, it can be inferred that it may participate in free radical bromination, nucleophilic substitution, and oxidation reactions . These reactions could potentially involve various enzymes, proteins, and other biomolecules, but specific interactions have yet to be identified .
Cellular Effects
Similar compounds have been shown to ameliorate H2O2-induced oxidative damage and reactive oxygen species (ROS) generation in keratinocytes , suggesting potential cellular effects of 2,3-Dibromo-6-hydroxy-5-methoxybenzaldehyde.
Molecular Mechanism
It is known that benzylic halides typically react via SN1 or SN2 pathways, depending on their degree of substitution . These reactions could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetraethylammonium bromide can be synthesized through the reaction of tetraethylammonium hydroxide with hydrobromic acid. The reaction typically occurs under controlled conditions to ensure the purity and yield of the final product .
Industrial Production Methods
In industrial settings, tetraethylammonium bromide is produced by reacting tetraethylammonium chloride with sodium bromide in an aqueous solution. The resulting product is then purified through recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Tetraethylammonium bromide primarily undergoes substitution reactions due to the presence of the bromide ion. It can also participate in ion-exchange reactions, where the bromide ion is replaced by other anions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include silver nitrate and sodium hydroxide. These reactions typically occur in aqueous solutions at room temperature.
Ion-Exchange Reactions: Reagents such as potassium chloride or sodium sulfate are used under similar conditions.
Major Products Formed
The major products formed from these reactions include tetraethylammonium chloride and other tetraethylammonium salts, depending on the reagents used .
Scientific Research Applications
Tetraethylammonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis.
Biology: It serves as a tool to study ion channels, particularly potassium channels, in various biological systems.
Medicine: Research involving tetraethylammonium bromide has contributed to understanding the role of potassium channels in physiological and pathological conditions.
Industry: It is used in the production of other quaternary ammonium compounds and as an intermediate in various chemical processes
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Tetraethylammonium bromide is unique due to its high selectivity for potassium channels, which is not as pronounced in similar compounds. This selectivity makes it particularly useful in research focused on potassium channel function and regulation .
Properties
IUPAC Name |
2,3-dibromo-6-hydroxy-5-methoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O3/c1-13-6-2-5(9)7(10)4(3-11)8(6)12/h2-3,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQRDPRMCZPVJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1O)C=O)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401263188 | |
Record name | 2,3-Dibromo-6-hydroxy-5-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401263188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20035-42-1 | |
Record name | 2,3-Dibromo-6-hydroxy-5-methoxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20035-42-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dibromo-6-hydroxy-5-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401263188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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